N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide
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Overview
Description
N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide, also known as eticlopride, is a selective dopamine D2 receptor antagonist. It is a commonly used compound in scientific research to investigate the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
Eticlopride works by blocking the dopamine D2 receptor in the brain. This receptor is involved in the regulation of movement, reward, and motivation. By blocking this receptor, N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide reduces the effects of dopamine, leading to a decrease in movement, reward, and motivation.
Biochemical and Physiological Effects:
Eticlopride has a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, leading to a decrease in movement and reward. Eticlopride has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide is its selectivity for the dopamine D2 receptor. This makes it a useful tool for investigating the role of dopamine in various physiological and pathological conditions. However, one limitation of N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide is its short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are a number of future directions for research on N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide. One area of interest is the role of dopamine in psychiatric disorders such as schizophrenia and addiction. Another area of interest is the development of new compounds that are more selective and have longer half-lives than N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide. Finally, there is a need for more research on the safety and efficacy of N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide in humans, particularly in the treatment of addiction and other psychiatric disorders.
Conclusion:
In conclusion, N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide is a selective dopamine D2 receptor antagonist that is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. By understanding the mechanism of action, biochemical and physiological effects, and scientific research applications of N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide, researchers can continue to use this compound to gain insights into the role of dopamine in health and disease.
Synthesis Methods
Eticlopride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-hydroxypiperidine-1-carboxylic acid with 2-ethylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
Eticlopride is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It is commonly used in animal studies to investigate the effects of dopamine on behavior, cognition, and movement. Eticlopride is also used in human studies to investigate the role of dopamine in addiction, schizophrenia, and other psychiatric disorders.
properties
IUPAC Name |
N-(2-ethylphenyl)-3-hydroxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-11-6-3-4-8-13(11)15-14(18)16-9-5-7-12(17)10-16/h3-4,6,8,12,17H,2,5,7,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKMMYCQUTJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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